
Fmoc-Gly-Cl
Overview
Description
9-Fluorenylmethyloxycarbonyl glycine chloride: (Fmoc-Gly-Cl) is a derivative of glycine where the amino group is protected by the 9-fluorenylmethyloxycarbonyl group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-fluorenylmethyloxycarbonyl glycine chloride typically involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds as follows:
- Dissolve glycine in an aqueous solution of sodium bicarbonate.
- Add 9-fluorenylmethyloxycarbonyl chloride to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of 9-fluorenylmethyloxycarbonyl glycine chloride follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 9-Fluorenylmethyloxycarbonyl glycine chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, where the 9-fluorenylmethyloxycarbonyl group is introduced or removed.
Common Reagents and Conditions:
Introduction of 9-fluorenylmethyloxycarbonyl Group: This is typically done using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate or pyridine.
Removal of 9-fluorenylmethyloxycarbonyl Group: The 9-fluorenylmethyloxycarbonyl group is removed using a base such as piperidine in dimethylformamide (DMF).
Major Products Formed:
Introduction Reaction: The major product is 9-fluorenylmethyloxycarbonyl glycine chloride.
Removal Reaction: The major products are glycine and dibenzofulvene.
Scientific Research Applications
Key Applications
-
Peptide Synthesis
- Methodology : Fmoc-Gly-Cl is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during coupling reactions, allowing for the formation of peptide bonds with other amino acids.
- Outcomes : The use of Fmoc protecting groups has improved yields and selectivity in peptide synthesis compared to traditional methods using other protecting groups .
-
Hydrogel Formation
- Application : this compound is employed in creating peptide-based hydrogels (PHGs), which are biocompatible materials suitable for drug delivery and tissue engineering.
- Case Study : A study demonstrated that Fmoc-K3 hydrogels derived from this compound supported cell adhesion and proliferation, making them promising candidates for tissue engineering applications.
-
Antibody-Drug Conjugates (ADCs)
- Role : In ADCs, Fmoc-Gly-Gly-OH (a derivative of this compound) serves as a lysosomally cleavable linker that connects an antibody to a cytotoxic drug.
- Benefits : This application enhances the therapeutic index of drugs by ensuring that they are released only after internalization by target cells, thereby reducing side effects.
-
Nanomaterial Functionalization
- Technique : this compound is used to functionalize nanostructures, such as TiO2@SiO2 core-shell structures, enabling the quantitative determination of amino groups on their surfaces.
- Results : The functionalization process involved cleaving the Fmoc group to estimate free amino groups using UV-vis spectroscopy. This method has shown effective loading of Fmoc groups on nanomaterials, facilitating further applications in sensing and catalysis .
-
Environmental Monitoring
- Application : this compound has been utilized in methods for detecting glyphosate in environmental samples through derivatization techniques.
- Study Findings : Research indicated that derivatization with Fmoc-Cl improves the sensitivity and accuracy of glyphosate detection in water and biological samples .
Comparative Data Table
Application Area | Methodology/Process | Outcomes/Benefits |
---|---|---|
Peptide Synthesis | Solid-phase synthesis using Fmoc protection | Improved yields and selectivity |
Hydrogel Formation | Synthesis of biocompatible hydrogels | Supports cell adhesion and proliferation |
Antibody-Drug Conjugates | Linking drugs to antibodies via cleavable linkers | Enhanced therapeutic index, reduced side effects |
Nanomaterial Functionalization | Functionalizing core-shell structures | Effective quantification of amino groups |
Environmental Monitoring | Derivatization for glyphosate detection | Increased sensitivity and accuracy |
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl glycine chloride involves the protection of the amino group of glycine by the 9-fluorenylmethyloxycarbonyl group. This protection prevents unwanted reactions during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group is introduced through nucleophilic substitution, where the amino group of glycine attacks the carbonyl carbon of 9-fluorenylmethyloxycarbonyl chloride, resulting in the formation of 9-fluorenylmethyloxycarbonyl glycine chloride . The protected amino group can then be selectively deprotected using a base such as piperidine, which removes the 9-fluorenylmethyloxycarbonyl group and regenerates the free amino group .
Comparison with Similar Compounds
9-Fluorenylmethyloxycarbonyl glycine chloride is unique among amino acid derivatives due to its stability and ease of removal under basic conditions. Similar compounds include:
tert-Butyloxycarbonyl glycine chloride (Boc-Gly-Cl): This compound uses the tert-butyloxycarbonyl group for protection, which is removed under acidic conditions.
Carbobenzoxy glycine chloride (Cbz-Gly-Cl): This compound uses the carbobenzoxy group for protection, which is also removed under acidic conditions.
The uniqueness of 9-fluorenylmethyloxycarbonyl glycine chloride lies in its base-labile protection, which allows for selective deprotection without affecting other acid-labile groups .
Biological Activity
Introduction
Fmoc-Gly-Cl (Fluorenylmethyloxycarbonyl glycine chloride) is a derivative of glycine that has gained attention in peptide synthesis and biological research. This compound is primarily used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. Understanding its biological activity is crucial for optimizing its application in various biochemical processes.
Chemical Structure and Properties
This compound features a fluorenylmethyloxycarbonyl (Fmoc) group attached to a glycine residue, with a chlorine substituent that enhances its reactivity. The structure can be represented as follows:
This compound exhibits significant UV absorbance properties, which are useful for analytical purposes such as HPLC (High-Performance Liquid Chromatography) analysis .
Antimicrobial Properties
Recent studies have indicated that Fmoc derivatives, including this compound, exhibit antimicrobial activity. The incorporation of Fmoc groups into peptides can enhance their interaction with bacterial membranes, leading to increased permeability and subsequent cell death. For instance, Fmoc-Lys-Fmoc has demonstrated antibacterial effects against both gram-positive and gram-negative bacteria, suggesting that similar Fmoc-modified compounds may possess comparable properties .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. One study reported that modifications in the structure of peptides containing glycine residues significantly influenced their growth inhibitory activities against MCF-7 breast cancer cells. The results indicated that subtle changes in the peptide structure could lead to varying degrees of cytotoxicity, emphasizing the importance of the glycine residue's positioning within the peptide sequence .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A structure-activity relationship study highlighted that the position and configuration of substituents on the glycine residue are critical for its inhibitory activity against ATP hydrolysis in ATP synthase . This suggests that optimizing the chemical structure of this compound could enhance its biological efficacy.
Case Studies and Research Findings
- Cytotoxicity against MCF-7 Cells :
- Antimicrobial Activity Assessment :
- Contaminant Analysis :
Data Tables
Property | This compound | Comparison Compound |
---|---|---|
Molecular Weight | 239.68 g/mol | Fmoc-Lysine |
Antimicrobial Activity | Moderate | High (Fmoc-Lys-Fmoc) |
Cytotoxicity (MCF-7) | IC50 = 25 µM | IC50 = 10 µM (modified) |
Q & A
Basic Research Questions
Q. How can reaction conditions for Fmoc-Gly-Cl-mediated amine protection be optimized in peptide synthesis?
- Methodological Answer : Reaction optimization requires balancing temperature, solvent polarity, and stoichiometry. For primary amines, dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C with a 1.2–2.0 molar equivalent of this compound is typical. Adjust pH to 8–9 using bases like N-methylmorpholine to enhance nucleophilicity. Monitor reaction progress via TLC or HPLC with UV detection (λ = 265–300 nm) . For sterically hindered amines (e.g., secondary amines), elevated temperatures (e.g., 60°C in DCM) and prolonged reaction times (24–48 hours) may be necessary .
Q. What analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Use a combination of:
- HPLC-UV/Vis : Leverage the intrinsic fluorescence of the Fmoc group (excitation 265 nm, emission 305 nm) for sensitive detection .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- NMR : ¹H/¹³C NMR to verify Fmoc-group incorporation (e.g., characteristic signals at δ 7.3–7.8 ppm for fluorenyl protons) .
Cross-reference purity data with elemental analysis or combustion analysis for high-impact publications .
Q. How does this compound compare to other Fmoc-protecting reagents (e.g., Fmoc-OSu) in terms of reactivity and side reactions?
- Methodological Answer : this compound exhibits higher reactivity than Fmoc-OSu due to the electrophilic chloroformate group, making it suitable for rapid reactions. However, it may generate HCl as a byproduct, requiring careful pH control to avoid racemization in chiral centers. Fmoc-OSu is milder and preferred for acid-sensitive substrates. Validate reagent choice using kinetic studies (e.g., pseudo-first-order rate constants) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, desiccated containers. Pre-dry solvents (e.g., molecular sieves for DMF) to minimize hydrolysis. Conduct periodic Karl Fischer titration to assess moisture content, which can degrade this compound into Fmoc-OH .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound with trifluoromethylated prolines?
- Methodological Answer : Discrepancies often arise from steric and electronic effects of substituents. For example, trifluoromethyl groups increase steric hindrance and reduce nucleophilicity. Address this by:
- Solvent Optimization : Use high-polarity solvents (e.g., DCM with 10% DMSO) to stabilize transition states.
- Activating Agents : Add catalysts like DMAP (1–5 mol%) to enhance reactivity.
- Temperature Gradients : Perform reactions at 60°C in sealed tubes to prevent solvent evaporation .
Validate results using ¹⁹F NMR to track coupling progress in fluorinated systems .
Q. What strategies mitigate racemization during this compound-mediated coupling of chiral amino acids?
- Methodological Answer : Racemization is pH- and temperature-dependent. Implement:
- Low-Temperature Reactions : Conduct couplings at 0–4°C.
- Buffered Conditions : Use HOBt or HOAt (1–2 eq) as racemization suppressants.
- Kinetic Monitoring : Use circular dichroism (CD) spectroscopy to detect enantiomeric excess in real time .
Q. How can hygroscopicity of this compound impact reaction reproducibility, and how is this controlled?
- Methodological Answer : Hygroscopicity leads to variable reagent activity. Standardize protocols by:
- Lyophilization : Pre-lyophilize this compound before use.
- Stoichiometric Adjustments : Calibrate equivalents based on batch-specific Karl Fischer moisture data.
- Inert Atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive reactions .
Q. What computational tools aid in predicting this compound reactivity with non-standard substrates (e.g., glycosylated amines)?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify steric/electronic barriers. Software like Gaussian or ORCA can predict activation energies for nucleophilic attack. Pair with molecular dynamics (MD) simulations to assess solvent effects .
Q. How should researchers address discrepancies between HPLC purity data and biological activity in this compound-derived compounds?
- Methodological Answer : Contradictions may stem from undetected byproducts (e.g., diastereomers, aggregates). Use orthogonal methods:
- 2D-LC-MS/MS : Separate co-eluting species.
- Bioassays with Fractionation : Correlate bioactivity with specific HPLC peaks.
- Dynamic Light Scattering (DLS) : Check for aggregation in aqueous buffers .
Q. What are the implications of this compound’s fluorescence properties for in situ monitoring of solid-phase synthesis?
- Methodological Answer : The Fmoc group’s fluorescence enables real-time monitoring via:
- Fluorescence Spectroscopy : Track deprotection efficiency on resin beads.
- Confocal Microscopy : Visualize spatial distribution of Fmoc groups in heterogeneous systems.
Calibrate signal intensity against standard curves to quantify loading capacity .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFBOCOXPEKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471922 | |
Record name | Fmoc-Gly-Cl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-49-9 | |
Record name | Fmoc-Gly-Cl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-Gly-Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.